3-chloro-N-(4-((6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)benzenesulfonamide
CAS No.: 1014049-01-4
Cat. No.: VC7163630
Molecular Formula: C22H21ClN6O2S
Molecular Weight: 468.96
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1014049-01-4 |
|---|---|
| Molecular Formula | C22H21ClN6O2S |
| Molecular Weight | 468.96 |
| IUPAC Name | 3-chloro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzenesulfonamide |
| Standard InChI | InChI=1S/C22H21ClN6O2S/c1-14-15(2)27-29(16(14)3)22-12-11-21(25-26-22)24-18-7-9-19(10-8-18)28-32(30,31)20-6-4-5-17(23)13-20/h4-13,28H,1-3H3,(H,24,25) |
| Standard InChI Key | AOZZPDHEVWXBNE-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NS(=O)(=O)C4=CC(=CC=C4)Cl)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s structure comprises three distinct regions:
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Benzenesulfonamide Core: A benzene ring with a sulfonamide group (-SO₂NH₂) at the 3-position, where the sulfonamide nitrogen is further substituted with a chlorophenyl group.
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Pyridazine Bridge: A six-membered aromatic ring containing two adjacent nitrogen atoms, serving as a linker between the benzenesulfonamide and pyrazole moieties.
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3,4,5-Trimethylpyrazole Substituent: A five-membered aromatic ring with three methyl groups at the 3-, 4-, and 5-positions, enhancing steric bulk and influencing electronic properties .
Physicochemical Characteristics
While experimental data for this compound are scarce, predictive models and analog comparisons suggest the following properties:
The chlorophenyl and pyrazole groups likely contribute to moderate lipophilicity, impacting membrane permeability and bioavailability.
Synthesis and Optimization
Synthetic Pathways
The synthesis of this compound involves multi-step organic reactions, drawing parallels to methods described in patent US9522900B2 for related pyrazole-pyridazine derivatives . A proposed route includes:
Step 1: Formation of Pyridazine-Pyrazole Intermediate
6-Aminopyridazin-3-yl derivatives are coupled with 3,4,5-trimethyl-1H-pyrazole using palladium-catalyzed cross-coupling reactions. For example, a Buchwald-Hartwig amination may link the pyridazine and pyrazole rings under inert conditions (e.g., Pd₂(dba)₃, Xantphos, Cs₂CO₃ in toluene at 110°C) .
Biological Activity and Mechanisms
Anti-Inflammatory Applications
Pyrazole derivatives are known cyclooxygenase (COX) and lipoxygenase (LOX) inhibitors. Molecular docking studies suggest that the 3,4,5-trimethylpyrazole moiety in this compound may bind to COX-2’s hydrophobic pocket, reducing prostaglandin synthesis .
Cytotoxicity Profile
Applications in Drug Development
Lead Compound Optimization
Modifications to enhance potency and reduce off-target effects could include:
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Halogen Substitution: Replacing the 3-chloro group with fluorine to improve metabolic stability.
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Prodrug Strategies: Esterification of the sulfonamide to enhance oral bioavailability.
Target Indications
Based on structural features, potential therapeutic areas include:
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Oncology: DNA topoisomerase inhibition in solid tumors.
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Infectious Diseases: Broad-spectrum antiviral agents.
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Autoimmune Disorders: COX-2-selective anti-inflammatory drugs.
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